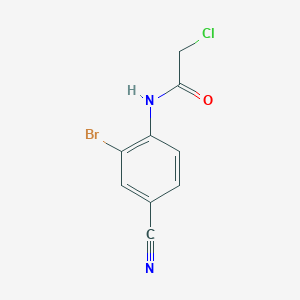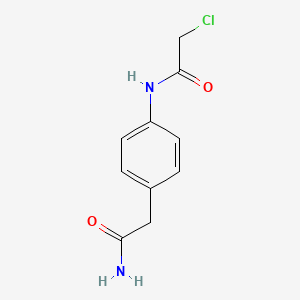![molecular formula C11H10ClN3O2 B7557611 2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound that has been widely studied in scientific research. This compound is of particular interest due to its potential applications in the fields of medicine and agriculture. In
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has a number of biochemical and physiological effects. These effects include a reduction in inflammation, a decrease in oxidative stress, and an improvement in cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments is its high potency and specificity. This compound has been shown to have a strong effect on its target enzymes and proteins, which makes it an ideal candidate for studying their functions. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration must be given to the dose and duration of exposure to ensure that the compound does not have any adverse effects on the experimental subjects.
Future Directions
There are several future directions for the study of 2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the study of the compound's potential as a herbicide and pesticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound that has shown great potential in scientific research. Its high potency and specificity make it an ideal candidate for studying the functions of enzymes and proteins in the body. While there are still many unanswered questions about its mechanism of action and potential side effects, the future looks bright for this compound in the fields of medicine and agriculture.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the reaction of 2-amino-5-methyl-1,3,4-oxadiazole with 2-chloro-N-(2-hydroxyphenyl)acetamide. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
Scientific Research Applications
2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, this compound has shown promising results as an anti-inflammatory agent and has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis and Alzheimer's disease. In agriculture, this compound has been studied for its potential use as a herbicide and pesticide.
properties
IUPAC Name |
2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-14-15-11(17-7)8-4-2-3-5-9(8)13-10(16)6-12/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOCVIATTCUXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)


![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)


![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)


![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)

![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)
